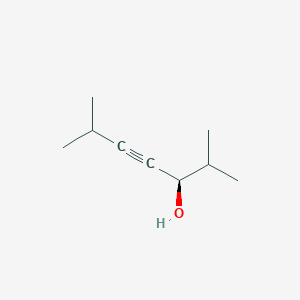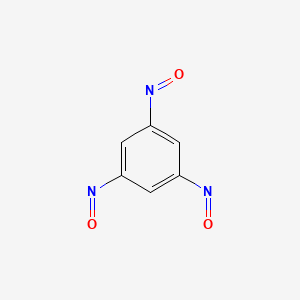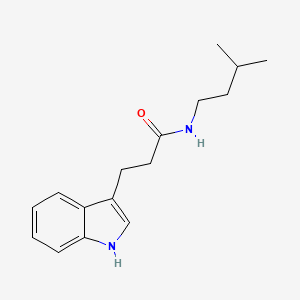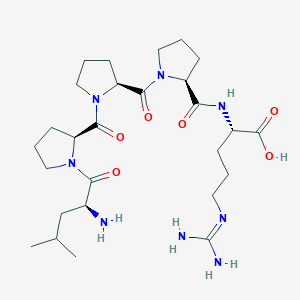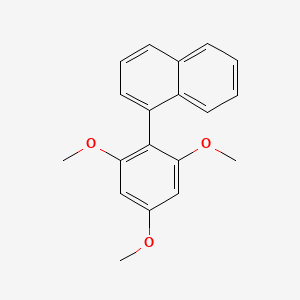![molecular formula C11H24GeO4 B14216788 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane CAS No. 823180-76-3](/img/structure/B14216788.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, affecting their function and activity. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilane: Contains silicon instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannane: Contains tin instead of germanium.
Uniqueness
The uniqueness of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane lies in its germanium core, which imparts distinct electronic and chemical properties compared to its silicon, boron, and tin analogs. These properties make it particularly valuable in applications requiring specific electronic characteristics, such as in semiconductor technology and advanced materials research.
Propiedades
Número CAS |
823180-76-3 |
|---|---|
Fórmula molecular |
C11H24GeO4 |
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermocane |
InChI |
InChI=1S/C11H24GeO4/c1-10(2)15-12(16-11(3)4)13-8-6-5-7-9-14-12/h10-11H,5-9H2,1-4H3 |
Clave InChI |
YJGZIKVKNRWVAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Ge]1(OCCCCCO1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


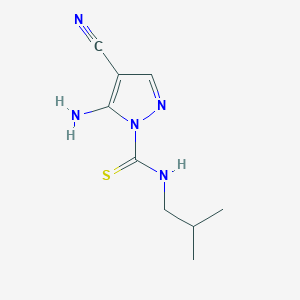
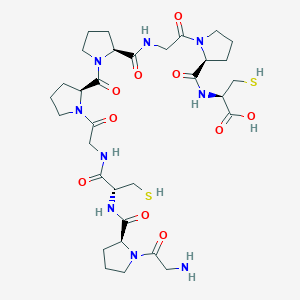
amino}phenol](/img/structure/B14216717.png)
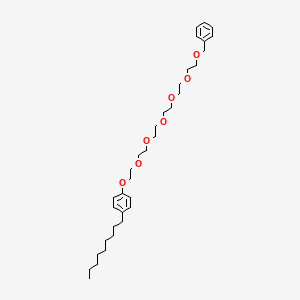
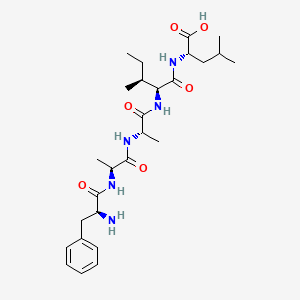
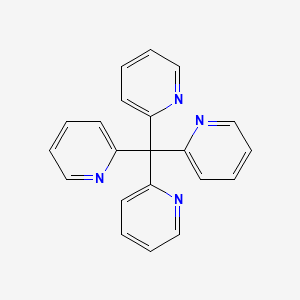
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
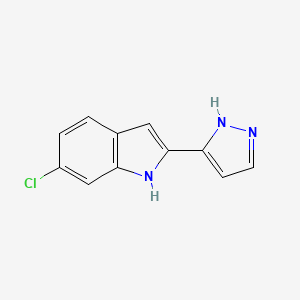
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
